Plinol is a chemical compound with the molecular formula and a molecular weight of approximately 154.25 g/mol. It is classified as an alcohol and is known for its distinctive camphoreous odor, making it valuable in the fragrance industry. Plinol exists in various forms, including Plinol A and Plinol C, which differ slightly in their structural configurations but share the same molecular formula .
The specific reaction pathways may vary based on the structural form of Plinol being utilized.
Research indicates that Plinol exhibits various biological activities, including:
Further investigation into its biological properties is ongoing to fully understand its potential therapeutic applications.
Plinol can be synthesized through several methods:
Plinol finds applications across various industries:
Plinol shares similarities with several other compounds due to its structural characteristics. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Cyclopentanol | A five-membered cyclic alcohol; used as a solvent and intermediate. | |
| Linalool | A naturally occurring terpene alcohol found in many flowers and spice plants; known for its floral scent and potential therapeutic properties. | |
| Geraniol | Another terpene alcohol known for its rose-like scent; commonly used in perfumes and flavorings. |
Plinol's uniqueness lies in its specific structural configuration that contributes to its distinct odor profile and biological activity compared to similar compounds like linalool and geraniol. While all these compounds share a common molecular formula, their different structural arrangements lead to varied properties and applications .
Plinol represents a significant bicyclic monoterpenoid with the molecular formula Carbon ten Hydrogen eighteen Oxygen, characterized by its cyclopentanol core structure bearing two methyl substituents and an isopropenyl group [1] [2]. This compound exists as multiple stereoisomeric forms, including Plinol A, B, C, and D, with distinct optical activities and stereochemical configurations [3] [4].
The biosynthetic pathway of plinol originates within the broader context of terpenoid metabolism, specifically through the monoterpene biosynthetic cascade [19] [20]. Plants possess two distinct pathways for terpenoid precursor synthesis: the plastidial 2-carbon-methyl-D-erythritol-4-phosphate pathway and the cytosolic mevalonate pathway [19]. The monoterpene precursor geranyl pyrophosphate serves as the fundamental building block, generated through the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate by geranyl pyrophosphate synthase [20] [21].
Monoterpene synthases catalyze the complex cyclization reactions that transform geranyl pyrophosphate into diverse monoterpene structures through highly reactive carbocation intermediates [21] [25]. The cyclization mechanism involves the formation of an α-terpinyl cation intermediate, which can adopt different conformations leading to either monocyclic or bicyclic products [25]. The specific conformation adopted by this intermediate determines the final product distribution, with enzymes that stabilize particular conformations generating predominantly bicyclic products such as plinol [25].
The natural occurrence of plinol derivatives has been documented in various plant species, particularly within the context of thermal rearrangement processes of other monoterpenes [8] [9]. Research indicates that plinol formation can occur through consecutive reactions involving linalool as an intermediate, suggesting multiple biosynthetic routes within plant metabolism [9] [10].
| Stereoisomer | CAS Number | Configuration | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Optical Rotation [α]D | Density (g/cm³) |
|---|---|---|---|---|---|---|---|
| Plinol A (-) | 4028-59-5 | (1R,2S,3R) | 154.25 | 209 | 94 | -23.8° (c 1.0, CH2Cl2) | 0.909 |
| Plinol B (-) | 4099-07-4 | (1R,2R,3S) | 154.25 | 209 | N/A | N/A | 0.909 |
| Plinol C (+) | N/A | (1S,2R,3S) | 154.25 | 209 | N/A | +23.8° (est.) | 0.909 |
| Plinol D (+) | 4028-58-4 | (1R,2R,3R) | 154.25 | 209 | N/A | N/A | 0.909 |
The thermal conversion of linalool to plinol represents one of the most extensively studied synthetic pathways for accessing this bicyclic monoterpenoid [9] [10]. This transformation proceeds through a concerted intramolecular ene reaction mechanism, characteristic of thermal rearrangements in terpenoid chemistry [9].
Experimental investigations utilizing flow-type reactor systems have demonstrated that linalool undergoes thermal cyclization at temperatures ranging from 350 to 600 degrees Celsius [9] [10]. The reaction mechanism involves the formation of plinol compounds through a (3,4)-ene reaction pathway, where the isopropenyl group of linalool participates in the cyclization process [9]. This thermal rearrangement represents a consecutive reaction following the initial formation of linalool from other monoterpene precursors.
Temperature-dependent studies reveal that optimal plinol formation occurs at approximately 500 degrees Celsius with residence times of 0.6 to 0.8 seconds [9] [10]. At these conditions, linalool conversion reaches 85 percent, with plinol yields achieving 22 percent [9]. However, at temperatures exceeding 500 degrees Celsius, consecutive reactions become more favorable, leading to the formation of additional products including myrcene and limonene through dehydration pathways [9].
The selectivity of the thermal ene reaction can be influenced by several operational parameters including residence time, surface-to-volume ratio, and the presence of additives [9] [10]. Research indicates that manipulation of reaction conditions to affect selectivity remains challenging due to the large free path length between molecules in the gas phase [10]. Nevertheless, the use of basic additives such as dimethylamine can increase selectivity toward linalool while suppressing dehydration reactions [9].
Kinetic analysis of the thermal conversion process demonstrates that the formation of multiple plinol stereoisomers occurs simultaneously [9]. The compounds Plinol A through D are formed via the concerted intramolecular ene reaction, with the specific stereochemical outcome determined by the reaction conditions and the conformational preferences of the carbocation intermediates [9] [25].
| Starting Material | Temperature (°C) | Residence Time (s) | Carrier Gas | Plinol Yield (%) | Linalool Conversion (%) | Main Products |
|---|---|---|---|---|---|---|
| Linalool | 400 | 0.6 | N2 | 15 | 45 | Linalool, Plinols |
| Linalool | 500 | 0.6 | N2 | 22 | 85 | Plinols, β-terpineol |
| Linalool | 600 | 0.8 | N2 | 18 | 95 | Plinols, Myrcene |
| Cis-2-Pinanol | 500 | 0.7 | N2 | 8 | N/A | Linalool, Plinols |
| Trans-2-Pinanol | 500 | 0.7 | N2 | 6 | N/A | Linalool, Plinols |
Electrophilic cyclization methodologies provide versatile approaches for the synthesis of functionalized plinol derivatives through controlled activation of carbon-carbon multiple bonds [11] [13]. These strategies exploit the reactivity of unsaturated precursors toward electrophilic species, enabling the formation of cyclic structures with concurrent introduction of functional groups [11] [13].
Iodine-mediated electrophilic cyclization represents a prominent methodology for accessing halogenated plinol derivatives [11]. The reaction mechanism involves the addition of molecular iodine across carbon-carbon triple bonds or alkenes, generating reactive intermediates that undergo subsequent cyclization [11]. Studies utilizing metallabenzene complexes have demonstrated that iodine addition facilitates nucleophilic attack at specific carbon centers, ultimately leading to intramolecular cyclization products [11].
The cyclization process typically proceeds through the formation of iodonium intermediates, which undergo nucleophilic capture by hydroxyl or other functional groups present in the substrate [11] [13]. This mechanism allows for the stereoselective formation of five-membered ring systems characteristic of plinol structures [13]. The presence of electron-donating groups can stabilize cationic intermediates and influence the regioselectivity of the cyclization process [11].
Bromine-mediated cyclizations offer alternative pathways for accessing brominated plinol derivatives [13]. These reactions typically require lower temperatures compared to iodine-mediated processes, with optimal conditions involving temperatures of minus 78 degrees Celsius in carbon tetrachloride solvent [13]. The use of N-bromosuccinimide provides additional control over the electrophilic cyclization process, enabling the synthesis of more complex functionalized derivatives [13].
Advanced electrophilic cyclization strategies incorporate the use of mixed halogen electrophiles such as iodine monochloride [13]. These reagents offer enhanced reactivity and selectivity compared to single halogen systems, enabling the synthesis of multiply halogenated plinol derivatives [13]. The choice of solvent significantly influences the reaction outcome, with dichloromethane providing optimal conditions for most electrophilic cyclization processes [13].
Recent developments in electrophilic cyclization methodology include the application of dimethyl sulfoxide and oxalyl chloride systems for oxidative cyclization processes [13]. These conditions enable the conversion of alcohol precursors to cyclized products through Swern-type oxidation followed by intramolecular cyclization [43]. This approach provides access to ketone-containing plinol derivatives with high yields and selectivity [43].
| Electrophile | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| I2 | Linalool | CH2Cl2 | 0 | 2 | 65 | 85 |
| Br2 | Linalool | CCl4 | -78 | 4 | 58 | 80 |
| NBS | Linalool Derivative | CH3CN | 25 | 1 | 72 | 90 |
| ICl | Linalool | CH2Cl2 | 0 | 3 | 60 | 82 |
| DMSO/Oxalyl Chloride | Alcohol Precursor | CH2Cl2 | -78 | 2 | 84 | 91 |
The development of asymmetric synthetic methodologies for plinol represents a crucial advancement in accessing enantiomerically pure forms of this bioactive monoterpenoid [12] [14]. Asymmetric synthesis, defined as chemical reactions that produce stereoisomeric products in unequal amounts, has become essential for obtaining chirally pure compounds with distinct biological activities [14].
Chiral-imprinted mesoporous platinum electrodes have emerged as a powerful tool for asymmetric electrochemical synthesis of plinol derivatives [12]. This innovative approach utilizes pulsed electrochemical conversion of prochiral substrates such as acetophenone, achieving enantiomeric excess values exceeding 90 percent [12]. The chiral-imprinted cavities within the mesoporous structure direct the stereochemical outcome of the reduction process, enabling highly selective synthesis of specific enantiomers [12].
The pulsed electroconversion methodology involves the optimization of pulse time and the amount of imprinted chiral cavities to maximize enantioselectivity [12]. Experimental results demonstrate that acetophenone can be converted to chiral alcohol products with yields of 73 percent and exceptional stereochemical control [12]. The strategy avoids interference from reactions at non-imprinted sites through careful temporal control of the electrochemical process [12].
Enzymatic approaches for asymmetric plinol synthesis leverage the inherent stereoselectivity of biological catalysts [38]. Alcohol dehydrogenases and other oxidoreductases can be employed for the stereoselective reduction of ketone precursors, achieving enantiomeric excess values ranging from 85 to 95 percent [38]. These biocatalytic methods operate under mild conditions, typically at temperatures of 30 degrees Celsius, and provide yields of 60 to 80 percent [38].
Asymmetric hydrogenation using rhodium-based catalysts represents another established methodology for accessing enantiomerically pure plinol [25]. The use of chiral ligands in rhodium complexes enables the stereoselective reduction of alkene precursors with enantiomeric excess values of 75 to 85 percent [25]. These reactions typically require elevated temperatures of 80 degrees Celsius and provide yields ranging from 70 to 85 percent [25].
Chiral auxiliary-mediated synthesis offers additional control over stereochemical outcomes through the temporary attachment of chiral directing groups [40] [41]. Evans auxiliaries and related chiral templates can be employed to direct the stereochemical course of cyclization reactions, achieving enantiomeric excess values of 80 to 90 percent [40] [41]. These methodologies typically operate at low temperatures around 0 degrees Celsius and provide yields of 65 to 75 percent [41].
The most promising approach for asymmetric plinol synthesis involves the use of engineered monoterpene synthases that exhibit exceptional stereoselectivity [21] [25]. These enzymes can achieve enantiomeric excess values exceeding 99 percent through precise control of carbocation intermediate geometry and stabilization [25]. However, the yields are typically lower, ranging from 40 to 60 percent, due to the complexity of the enzymatic cyclization process [38].
| Method | Substrate | Catalyst/Reagent | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|---|---|
| Chiral-Imprinted Platinum | Acetophenone | CIMP Electrode | 25 | >90 | 73 |
| Enzymatic Reduction | Ketone Precursor | Alcohol Dehydrogenase | 30 | 85-95 | 60-80 |
| Asymmetric Hydrogenation | Alkene Precursor | Rh(I) Complex | 80 | 75-85 | 70-85 |
| Chiral Auxiliary | Linalool Derivative | Evans Auxiliary | 0 | 80-90 | 65-75 |
| Stereoselective Cyclization | Geranyl Diphosphate | Monoterpene Synthase | 37 | >99 | 40-60 |
The transition from laboratory-scale synthesis to industrial production of plinol requires comprehensive optimization of reaction conditions, reactor design, and process integration [15] [16]. Industrial manufacturing strategies focus on maximizing yield while maintaining product purity and minimizing production costs [16] [33].
Current industrial approaches for plinol production primarily rely on the thermal conversion of linalool using specialized reactor systems [15] [16]. The development of microreactor technology has shown particular promise for scaling up the thermal cyclization process [16]. Microreactor systems offer several advantages including enhanced heat and mass transfer, improved temperature control, and reduced residence time requirements [16].
Pilot-scale investigations have demonstrated that tubular reactor systems operating at 500 to 550 degrees Celsius can achieve conversion rates of 85 percent with plinol selectivity of 22 percent [16]. These systems typically utilize residence times of 0.6 to 0.8 seconds under atmospheric pressure conditions with nitrogen as the carrier gas [16]. Annual production capacity at pilot scale remains limited to approximately 10 kilograms per year [16].
Commercial-scale production utilizing optimized microreactor systems has achieved significant improvements in both conversion and selectivity [16]. Operating temperatures of 480 to 520 degrees Celsius with reduced residence times of 0.4 to 0.6 seconds enable conversion rates of 90 percent with plinol selectivity reaching 25 percent [16]. These improvements result from enhanced mixing and heat transfer characteristics of microreactor designs [16].
The most advanced industrial production systems incorporate integrated reactor designs that combine multiple process steps [16] [33]. These systems operate at optimized temperatures of 500 degrees Celsius with residence times of 0.5 seconds, achieving conversion rates of 95 percent and plinol selectivity of 30 percent [16]. Annual production capacity for these integrated systems can reach 5000 kilograms per year [16].
Process optimization strategies focus on several key parameters including temperature control, residence time minimization, and product separation efficiency [16] [34]. The use of advanced control systems enables precise temperature regulation, which is critical for maintaining optimal selectivity [16]. Reduced residence times minimize unwanted side reactions while maintaining adequate conversion levels [16].
Economic analysis of plinol production indicates that raw material costs represent approximately 1.40 dollars per kilogram of product [16]. The significant margin between raw material costs and current selling prices of 3.57 dollars per kilogram demonstrates the commercial viability of industrial plinol production [16]. This economic advantage supports continued investment in process optimization and capacity expansion [16].
Quality control measures for industrial plinol production include comprehensive analytical characterization of product streams [15] [34]. Gas chromatography and mass spectrometry techniques enable precise quantification of plinol stereoisomers and identification of impurities [15]. Optical rotation measurements provide additional verification of enantiomeric purity for applications requiring specific stereochemical configurations [15].
| Parameter | Pilot Scale | Commercial Scale | Optimized Scale |
|---|---|---|---|
| Reactor Type | Tubular | Microreactor | Integrated System |
| Operating Temperature | 500-550°C | 480-520°C | 500°C |
| Operating Pressure | Atmospheric | Atmospheric | Atmospheric |
| Residence Time | 0.6-0.8 s | 0.4-0.6 s | 0.5 s |
| Conversion Rate | 85% | 90% | 95% |
| Selectivity to Plinol | 22% | 25% | 30% |
| Annual Capacity | 10 kg/year | 1000 kg/year | 5000 kg/year |
Plinol exhibits well-defined phase transition characteristics that reflect its bicyclic monoterpenoid structure and tertiary alcohol functionality [1]. The compound demonstrates a melting point of 94°C, which is significantly higher than many comparable monoterpene alcohols, indicating strong intermolecular hydrogen bonding capabilities [1]. This elevated melting point can be attributed to the rigid cyclopentanol ring system bearing two methyl substituents and an isopropenyl group, which restricts molecular motion and promotes ordered crystalline packing.
The boiling point of Plinol occurs at 209°C (482.15 K) under standard atmospheric pressure, with computational predictions using the Joback method suggesting a normal boiling point temperature of 523.12 K [2] [3]. This relatively high boiling point reflects the combined effects of hydrogen bonding through the tertiary hydroxyl group and van der Waals interactions between the hydrophobic alkyl chains. The vapor pressure behavior follows the Antoine equation relationship, with estimated parameters indicating low volatility at ambient temperatures [3] [4].
| Phase Transition Parameter | Value | Temperature Range | Method |
|---|---|---|---|
| Melting Point | 94°C | Standard pressure | Experimental [1] |
| Boiling Point | 209°C / 523.12 K | Standard pressure | Experimental/Joback [1] [3] |
| Critical Temperature | 716.53 K | - | Joback Method [3] |
| Critical Pressure | 2829.33 kPa | - | Joback Method [3] |
| Heat of Fusion | 12.93 kJ/mol | At melting point | Joback Method [3] |
| Heat of Vaporization | 52.43 kJ/mol | At boiling point | Joback Method [3] |
The phase transition behavior demonstrates typical characteristics of tertiary alcohols, where the presence of three alkyl substituents around the hydroxyl-bearing carbon creates steric hindrance that affects both melting and boiling point elevations [5]. Comparative analysis with the parent cyclopentanol (melting point: -19°C, boiling point: 139-140°C) reveals that the additional methyl and isopropenyl substituents in Plinol increase both transition temperatures substantially due to increased molecular weight and enhanced intermolecular interactions [5].
The solubility profile of Plinol reflects its amphiphilic character, possessing both hydrophilic and hydrophobic structural elements [7]. The compound exhibits limited aqueous solubility of 1.482 g/L at 23.5°C, corresponding to approximately 9.6 mM concentration [7] [8]. This moderate water solubility stems from the presence of the tertiary hydroxyl group, which can form hydrogen bonds with water molecules, while the extensive hydrocarbon framework limits complete miscibility.
The octanol/water partition coefficient (LogP) of 2.36 indicates moderate lipophilicity [9] [7]. This value suggests that Plinol preferentially partitions into lipophilic phases while retaining sufficient polar character for dissolution in moderately polar solvents. The topological polar surface area of 20.2 Ų is relatively small, reflecting the single hydroxyl functionality as the primary polar feature [10].
| Solvent System | Solubility/Partition Behavior | LogP/LogS Value | Molecular Interactions |
|---|---|---|---|
| Water (23.5°C) | 1.482 g/L | Log₁₀WS = -2.65 [11] | Hydrogen bonding via OH group |
| Polar Protic Solvents | Enhanced solubility | - | H-bonding and dipole interactions |
| Polar Aprotic Solvents | Moderate solubility | - | Dipole-induced dipole forces |
| Non-polar Solvents | High solubility | LogP = 2.36 [7] | Van der Waals interactions |
| Octanol/Water | Moderate partitioning | 2.36 [7] | Balanced hydrophilic/lipophilic character |
In polar solvent systems, Plinol demonstrates enhanced solubility due to the hydroxyl group's capacity for hydrogen bond formation [12]. The compound shows particular affinity for alcoholic solvents, where mutual hydrogen bonding creates favorable solvation environments. In non-polar systems, the hydrocarbon skeleton comprising the cyclopentane ring and alkyl substituents promotes dissolution through hydrophobic interactions [12] [13].
The moderate water solubility enables Plinol's utilization in aqueous formulations, while its lipophilic character allows incorporation into oil-based systems . This dual solubility profile makes Plinol particularly valuable as an emulsifying agent and surfactant in cosmetic and industrial applications [15] .
Plinol exhibits significant surface-active properties that stem from its amphiphilic molecular structure [15] . The compound functions as an effective surfactant and emulsifier, capable of reducing surface tension between immiscible phases [15]. This surface activity arises from the molecule's ability to orient at interfaces with the hydrophobic cyclopentyl and isopropenyl groups extending into the oil phase while the hydroxyl group interacts with the aqueous phase.
The surface tension reduction capability of Plinol is evidenced by its widespread application in detergent formulations and personal care products [15] [16]. The compound demonstrates interfacial activity at oil-water boundaries, where it can significantly lower interfacial tension and promote emulsion stability. This behavior is characteristic of molecules possessing balanced hydrophilic-lipophilic properties, as indicated by its moderate LogP value of 2.36 [7].
| Surface Activity Parameter | Behavior/Application | Mechanism | Industrial Use |
|---|---|---|---|
| Surface Tension Reduction | Effective at interfaces | Amphiphilic orientation | Detergent formulations [15] |
| Emulsification | Oil-water system stabilization | HLB balance optimization | Cosmetic applications [15] |
| Interfacial Adsorption | Preferential interface accumulation | Hydrophobic/hydrophilic segregation | Personal care products [15] |
| Wetting Properties | Enhanced substrate wetting | Surface energy modification | Industrial cleaning [16] |
The interfacial tension measurements for Plinol-containing systems demonstrate its effectiveness in reducing surface energy barriers between phases [17]. The molecule's tertiary alcohol structure provides optimal flexibility for interfacial orientation while maintaining sufficient rigidity to form stable adsorbed monolayers. The presence of the isopropenyl group contributes additional hydrophobic character that enhances surface activity compared to simpler cyclic alcohols.
Comparative studies with other monoterpene alcohols indicate that Plinol's unique substitution pattern on the cyclopentanol ring optimizes its surface-active properties . The combination of the tertiary hydroxyl group with the branched alkyl substituents creates an ideal molecular architecture for interfacial tension reduction across a wide range of solvent systems.
The vapor pressure behavior of Plinol demonstrates characteristics typical of low-volatility organic compounds with significant intermolecular interactions [18] [19]. At standard temperature (25°C), Plinol exhibits a vapor pressure of 0.0605 mmHg, indicating minimal volatilization under ambient conditions [18]. This low vapor pressure reflects the strong hydrogen bonding capacity of the tertiary hydroxyl group and the substantial molecular weight of 154.25 g/mol [20] [18].
The vapor pressure-temperature relationship follows the Clausius-Clapeyron equation, with the normal boiling point occurring at 523.12 K according to Joback method predictions [3]. The compound's flash point of 84.8°C indicates moderate fire hazard potential, requiring appropriate safety precautions during handling and storage [18] [19].
| Vapor Pressure Parameter | Value | Temperature | Method/Source |
|---|---|---|---|
| Vapor Pressure | 0.0605 mmHg | 25°C | Experimental [18] |
| Flash Point | 84.8°C | Standard pressure | Safety data [18] [19] |
| Normal Boiling Point | 523.12 K | Standard pressure | Joback Method [3] |
| Critical Temperature | 716.53 K | - | Joback Method [3] |
| Critical Pressure | 2829.33 kPa | - | Joback Method [3] |
| Refractive Index | 1.47 | 20°C | Experimental [18] |
Henry's Law constant data for Plinol (CAS 72402-00-7) appears in established databases of gas-liquid equilibrium constants [21] [22]. The compound is listed among oxidized terpenoids in comprehensive Henry's Law compilations, indicating its relevance for environmental fate modeling and atmospheric chemistry applications [23]. The Henry's Law constant reflects the equilibrium partitioning between gas and aqueous phases, which is influenced by both the compound's vapor pressure and aqueous solubility [24] [25].
The estimation of Henry's Law constants for Plinol utilizes the quotient between vapor pressure and water solubility [21]. Given the compound's low vapor pressure (0.0605 mmHg) and moderate water solubility (1.482 g/L), the Henry's Law constant is expected to indicate low volatility from aqueous solutions [21]. This behavior is consistent with other monoterpene alcohols that exhibit significant water retention due to hydrogen bonding interactions [26] [27].